N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea
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Overview
Description
N’-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea is a chemical compound known for its unique structure and properties It is a member of the class of 3-(3,4-substituted-phenyl)-1,1-dimethylureas, which are characterized by the presence of a urea group substituted with various phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea typically involves the reaction of 3-methoxyphenylacetic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N’-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using automated chromatography systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N’-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various biological effects.
Comparison with Similar Compounds
N’-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea can be compared with other similar compounds, such as:
Metoxuron: A herbicide with a similar urea structure but different substituents.
Fenuron: Another urea derivative used as a herbicide.
Diuron: A widely used herbicide with a similar mode of action.
The uniqueness of N’-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
87476-01-5 |
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Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C18H20N2O4/c1-20(2)18(22)19-14-7-5-9-16(11-14)24-12-17(21)13-6-4-8-15(10-13)23-3/h4-11H,12H2,1-3H3,(H,19,22) |
InChI Key |
ANRWDYPWOJCBGM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)OCC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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